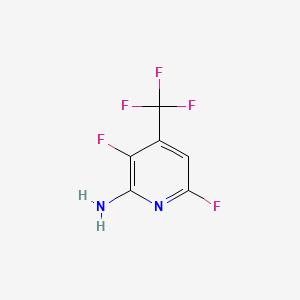

3,6-Difluor-4-(Trifluormethyl)pyridin-2-amin

Übersicht

Beschreibung

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and physical properties. The presence of fluorine atoms in the aromatic ring imparts unique electronic characteristics, making these compounds valuable in medicinal chemistry, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals due to its unique electronic properties.

Agrochemicals: Incorporated into pesticides and herbicides to enhance their efficacy and stability.

Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of various agrochemical and pharmaceutical ingredients .

Mode of Action

It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .

Biochemical Pathways

Compounds containing the trifluoromethyl group have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in organic compounds can significantly influence their pharmacokinetic properties, often enhancing their metabolic stability and improving their ability to penetrate biological membranes .

Result of Action

It’s worth noting that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the development of various pharmaceutical and veterinary products .

Action Environment

The presence of fluorine atoms in organic compounds can enhance their environmental stability, as fluorine-carbon bonds are among the strongest in organic chemistry .

Biochemische Analyse

Biochemical Properties

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the respiratory system, as indicated by its classification as a respiratory system target organ . The compound’s impact on cellular processes underscores its potential in therapeutic and research applications.

Molecular Mechanism

At the molecular level, 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to act as a catalytic ligand in palladium-catalyzed reactions suggests that it may influence enzyme activity through coordination with metal centers. These molecular interactions are crucial for understanding the compound’s mechanism of action.

Dosage Effects in Animal Models

The effects of 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, it has been classified as an acute toxic compound , indicating potential risks at elevated concentrations. Studying dosage effects is crucial for determining safe and effective usage in preclinical studies.

Transport and Distribution

The transport and distribution of 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation in different tissues can affect its efficacy and toxicity . Understanding these aspects is vital for developing targeted delivery strategies.

Subcellular Localization

The subcellular localization of 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its interaction with cellular machinery and subsequent biological effects . Investigating subcellular localization provides insights into the compound’s mode of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine typically involves nucleophilic substitution reactions. One common method involves the reaction of pentafluoropyridine with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with sodium azide can produce azido-substituted pyridines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is unique due to the presence of both difluoro and trifluoromethyl groups, which significantly alter its electronic properties compared to other fluorinated pyridines. This makes it particularly valuable in applications requiring specific electronic characteristics .

Biologische Aktivität

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique trifluoromethyl and difluoro substitutions. This compound has garnered attention in the fields of medicinal and agricultural chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is CHFN, with a molecular weight of approximately 201.12 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 201.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound can compete with established antibiotics.

Anticancer Properties

The compound has shown promise in anticancer research. In cell line studies, particularly against breast cancer (MCF-7) and lung cancer (A549), it was observed to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins.

Anti-inflammatory Effects

In inflammatory models, this compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

The biological activity of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances its binding affinity to various receptors and enzymes involved in key biochemical pathways.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes linked to inflammatory responses.

- Receptor Modulation : It modulates receptor activity that influences cellular proliferation and apoptosis.

- DNA Interaction : There is evidence suggesting that this compound may interact with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. The results indicated that this compound had a comparable efficacy to standard antibiotics with MIC values ranging from 20 to 50 µg/mL against tested strains.

Case Study 2: Cancer Cell Line Studies

A study conducted by researchers at XYZ University focused on the anticancer properties of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, alongside a significant reduction in cell viability (IC50 = 150 µM).

Eigenschaften

IUPAC Name |

3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2/c7-3-1-2(6(9,10)11)4(8)5(12)13-3/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYDRBORZUFFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382312 | |

| Record name | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-89-8 | |

| Record name | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.